molecular formula C15H19N3O5S B601502 Carboxy Gliclazide CAS No. 38173-52-3

Carboxy Gliclazide

Cat. No. B601502
CAS RN: 38173-52-3
M. Wt: 353.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .


Molecular Structure Analysis

The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .

Scientific Research Applications

1. Biopharmaceutics Characteristics of Gliclazide

  • Summary of Application : This study focuses on the biopharmaceutics characteristics of Gliclazide, an oral antidiabetic agent. The research group has contributed to the production and analyses of information related to the biowaiver of medicines and with the related public policies .
  • Methods of Application : The study compiled and evaluated biopharmaceutics information about Gliclazide .
  • Results : The study brings light to the possibility of biowaiver for new medicines containing Gliclazide .

2. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension

  • Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
  • Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
  • Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .

3. Gliclazide-Loaded Cubosomal Particles

  • Summary of Application : This study prepared gliclazide-loaded cubosomal particles to improve the oral bioavailability and antidiabetic activity of Gliclazide .
  • Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
  • Results : The study did not provide specific results or outcomes .

4. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles

  • Summary of Application : This study aimed to improve the oral bioavailability and antidiabetic activity of Gliclazide by preparing gliclazide-loaded cubosomal particles .
  • Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
  • Results : The study revealed a two-fold increase in the bioavailability of gliclazide cubosomal formulation relative to plain gliclazide suspension. Moreover, a higher percentage reduction in glucose level was observed after the administration of gliclazide cubosomal nanoparticles to rats .

5. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension

  • Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
  • Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
  • Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .

6. Role of Gliclazide MR in the Management of Type 2 Diabetes

  • Summary of Application : This study investigated the role of Gliclazide MR in the management of Type 2 Diabetes .
  • Methods of Application : The study did not provide specific methods of application .
  • Results : The study found that Gliclazide was significantly more effective in lowering fasting plasma glucose in the patients with MODY3 than it was in the patients with T2DM .

7. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles

  • Summary of Application : This study aimed to improve the oral bioavailability and antidiabetic activity of Gliclazide by preparing gliclazide-loaded cubosomal particles .
  • Methods of Application : Four formulations of gliclazide-loaded cubosomal nanoparticles dispersions were prepared by the emulsification method using four different concentrations of glyceryl monooleate (GMO) and poloxamer 407 (P407) as the stabilizer .
  • Results : The study revealed a two-fold increase in the bioavailability of gliclazide cubosomal formulation relative to plain gliclazide suspension. Moreover, a higher percentage reduction in glucose level was observed after the administration of gliclazide cubosomal nanoparticles to rats .

8. Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension

  • Summary of Application : This study aimed to optimize and formulate a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .
  • Methods of Application : A three-factor, three-level Box–Behnken design (BBD) was used to examine the impact of the primary formulation factors (drug concentration, stabilizer, and surfactant %) on particle size .
  • Results : The C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation (MF) .

9. Role of Gliclazide MR in the Management of Type 2 Diabetes

  • Summary of Application : This study investigated the role of Gliclazide MR in the management of Type 2 Diabetes .
  • Methods of Application : The study did not provide specific methods of application .
  • Results : The study found that Gliclazide was significantly more effective in lowering fasting plasma glucose in the patients with MODY3 than it was in the patients with T2DM .

properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706585
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy Gliclazide

CAS RN

38173-52-3
Record name 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
A Rieutord, I Stupans, GM Shenfield, AS Gross - Xenobiotica, 1995 - Taylor & Francis
… Carboxy-gliclazide 3 pM, hydroxygliclazide 3 pM and internal standard 200 pg/l have been added; and (C) microsomal incubation performed with gliclazide 240 p ~ . The …
Number of citations: 37 www.tandfonline.com
CM Sultanpur, NS Reddy, S Kumar… - Journal of Young …, 2010 - Elsevier
… The metabolites of gliclazide, namely hydroxy and carboxy gliclazide, are pharmacologically inactive. Hence, inhibition of gliclazide metabolism improves its unchanged level and …
Number of citations: 10 www.sciencedirect.com
S Sahoo, HS Haraldsdóttir, RMT Fleming… - The FEBS …, 2015 - Wiley Online Library
Metabolism contributes significantly to the pharmacokinetics and pharmacodynamics of a drug. In addition, diet and genetics have a profound effect on cellular metabolism with respect …
Number of citations: 39 febs.onlinelibrary.wiley.com
KE Kumar, S Mastan - Research and Reports in Endocrine …, 2011 - Taylor & Francis
… Gliclazide is intensively metabolized into at least 5 metabolites (7 α-hydroxy gliclazide, 6 β-hydroxy gliclazide, 7 β-hydroxy gliclazide, hydroxymethyl gliclazide, and carboxy gliclazide) …
Number of citations: 1 www.tandfonline.com
CM Sultanpur, S Satyanarayana… - African Journal of …, 2011 - researchgate.net
This study was planned to determine the effect of gemfibrozil on blood glucose as well as its influence on gliclazide induced-hypoglycaemia in normal rats, diabetic rats, and normal …
Number of citations: 3 www.researchgate.net
H Xu - 2009 - ses.library.usyd.edu.au
Type 2 diabetes has become one of the most common human diseases. The safety and efficacy of antidiabetic medicines is an important part of diabetes management in the community. …
Number of citations: 0 ses.library.usyd.edu.au
GT BP, OH Agent - pdf.hres.ca
PRODUCT MONOGRAPH NU-GLICLAZIDE Gliclazide Tablets BP 80 mg Oral Hypoglycemic Agent Nu-Pharm Inc. DATE OF PREPARATION: 50 Mural Page 1 PRODUCT …
Number of citations: 0 pdf.hres.ca
GT BP, OH Agent - pdf.hres.ca
… METABOLITE H4 (12%) Carboxy Gliclazide …
Number of citations: 0 pdf.hres.ca
MM AU, PJ AU, HS AU - JAMA, 2001 - sumobrain.org
Disclosed are compositions and methods for modulating oxidative and/or endoplasmic reticulum (OER) stress. More particularly, the present invention discloses compositions and …
Number of citations: 0 www.sumobrain.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.